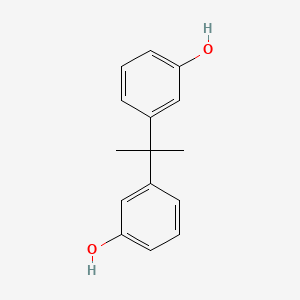

3,3'-(Propane-2,2-diyl)diphenol

概要

説明

3,3’-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A, is a synthetic organic compound with the chemical formula C15H16O2. It is widely used in the production of polycarbonate plastics and epoxy resins. This compound was first synthesized in 1891 by the Russian chemist Aleksandr Dianin. It has since become a crucial component in various industrial applications due to its ability to enhance the durability and clarity of plastics .

準備方法

Synthetic Routes and Reaction Conditions: 3,3’-(Propane-2,2-diyl)diphenol is typically synthesized through the condensation reaction of acetone with two equivalents of phenol. This reaction requires a strong acid, such as hydrochloric acid, to act as a catalyst. The process is highly efficient, with water being the only byproduct .

Industrial Production Methods: In industrial settings, an excess of phenol is used to drive the reaction to completion. The reaction mixture is then subjected to distillation to remove the excess phenol and water, resulting in the formation of pure 3,3’-(Propane-2,2-diyl)diphenol .

化学反応の分析

Types of Reactions: 3,3’-(Propane-2,2-diyl)diphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nitration typically involves nitric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro and halogenated derivatives.

科学的研究の応用

Industrial Applications

Plastics Manufacturing

- Polycarbonate Plastics : BPA is predominantly used to produce polycarbonate plastics, accounting for approximately 65-70% of its total production. These plastics are known for their high impact resistance and optical clarity, making them suitable for applications ranging from eyewear lenses to electronic components .

- Epoxy Resins : BPA serves as a key component in epoxy resins, which are utilized in coatings, adhesives, and composite materials. The versatility of epoxy resins allows their use in automotive parts, construction materials, and electronics .

Flame Retardants

- BPA derivatives, such as tetrabromobisphenol A (TBBPA), are employed as flame retardants in various plastic formulations. This application is critical for enhancing the safety of consumer products by reducing flammability .

Thermal Paper

- BPA is also used as a color-developing agent in thermal paper. This application is prevalent in receipts and labels, where the heat-sensitive coating reacts with BPA to produce color upon exposure to heat .

Scientific Research Applications

Endocrine Disruption Studies

- BPA is extensively studied as a model endocrine disruptor due to its ability to mimic estrogen. Research has demonstrated that it can bind to estrogen receptors, potentially altering gene expression and disrupting hormonal pathways. This property has led to investigations into its effects on reproductive health and developmental processes .

Case Studies

- A significant case study published by the Environmental Protection Agency (EPA) highlighted the impact of BPA on fetal development. The study found that exposure during critical developmental windows could lead to long-term reproductive disorders and metabolic issues in offspring.

- Another research project focused on the neurodevelopmental effects of BPA exposure during pregnancy showed correlations with behavioral changes in animal models, emphasizing the need for further investigation into its implications for human health.

Regulatory Considerations

Due to growing health concerns associated with BPA, regulatory bodies have begun to impose stricter guidelines on its use. For instance:

- The European Food Safety Authority (EFSA) updated the Tolerable Daily Intake (TDI) for BPA to 0.2 ng/kg body weight, significantly lower than previous assessments. This change has prompted discussions about banning BPA in food contact materials across Europe .

- Various countries are investigating alternatives to BPA in consumer products to mitigate potential health risks while maintaining product performance .

Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Polycarbonate Plastics | High impact resistance and optical clarity | Used in eyewear lenses, electronics |

| Epoxy Resins | Versatile adhesive and coating material | Used in automotive parts and construction |

| Flame Retardants | Enhances fire safety in plastics | Utilized in consumer products |

| Thermal Paper | Color-developing agent for receipts | Heat-sensitive coating reacts with BPA |

| Endocrine Disruption Studies | Investigates hormonal effects on health | Models used for studying reproductive health impacts |

作用機序

3,3’-(Propane-2,2-diyl)diphenol acts as an endocrine disruptor by binding to estrogen receptors and altering gene expression. It can also interfere with other hormonal pathways, including those involved in thyroid function and insulin signaling. This compound can affect the development of the brain and reproductive system, particularly during fetal and early childhood development.

類似化合物との比較

Bisphenol S: Used as an alternative to Bisphenol A in some applications.

Bisphenol F: Another alternative with similar properties.

Bisphenol Z: Less commonly used but shares structural similarities.

Uniqueness: 3,3’-(Propane-2,2-diyl)diphenol is unique due to its widespread use and extensive research on its health effects. While alternatives like Bisphenol S and Bisphenol F are available, they have not been studied as extensively, and their safety profiles are still under investigation .

生物活性

3,3'-(Propane-2,2-diyl)diphenol, commonly known as Bisphenol A (BPA), is a synthetic organic compound with significant biological activity, particularly as an endocrine disruptor. This article reviews its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H16O2

- Molecular Weight : 228.29 g/mol

- Appearance : Colorless solid

- Solubility : Soluble in various organic solvents

BPA primarily functions by mimicking estrogen, allowing it to bind to estrogen receptors (ERs) in the body. This interaction can lead to alterations in gene expression and hormonal signaling pathways. Notably, BPA acts as a selective estrogen receptor modulator (SERM), exhibiting both agonistic and antagonistic properties depending on the concentration and context of exposure .

Key Mechanisms:

- Binding to Estrogen Receptors : BPA binds to ERα and ERβ, influencing reproductive and developmental processes.

- Interference with Androgen Receptors : At high concentrations, BPA can act as an antagonist to androgen receptors, affecting male reproductive health .

- Impact on Steroidogenesis : BPA affects Leydig cell steroidogenesis by altering the expression of enzymes like aromatase and 17α-hydroxylase .

Biological Effects

Numerous studies have linked BPA exposure to various health risks:

- Reproductive Disorders : BPA has been associated with infertility and developmental issues in offspring due to its estrogenic activity during critical developmental windows.

- Metabolic Disorders : Research indicates a correlation between BPA exposure and obesity, insulin resistance, and diabetes.

- Cancer Risk : Some studies suggest that BPA may increase the risk of certain cancers, particularly breast cancer due to its estrogenic properties .

Case Studies

-

Reproductive Health Study :

A study involving pregnant women showed that higher levels of BPA were associated with adverse reproductive outcomes, including reduced birth weight and increased risk of gestational diabetes. -

Neurodevelopmental Impact :

Research on animal models demonstrated that BPA exposure during pregnancy could lead to neurodevelopmental deficits in offspring, emphasizing its potential impact on brain development during critical periods . -

Endocrine Disruption Assessment :

A comprehensive review highlighted that BPA acts as an endocrine disruptor across multiple species, affecting thyroid function and insulin signaling pathways .

Data Table: Summary of Biological Effects

Regulatory Considerations

Due to its potential health risks, BPA has been subject to regulatory scrutiny. The European Union classifies it as a substance of very high concern due to its endocrine-disrupting properties . Various countries have enacted bans or restrictions on BPA in consumer products, particularly those intended for children.

特性

IUPAC Name |

3-[2-(3-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBULAWJIMFAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611781 | |

| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21825-05-8 | |

| Record name | 3,3'-(Propane-2,2-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。